1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4) is a synthetic small molecule (molecular formula C20H19N3O3S2; molecular weight 413.5 g/mol) comprising a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a thiophen-2-yl moiety. Its computed physicochemical descriptors include a predicted XLogP3-AA of 3.6, a topological polar surface area of 115 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 1203190-34-4
Cat. No. B2565868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
CAS1203190-34-4
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24)
InChIKeyXBPLZYUHFUVCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4): Structural Identity and Computed Properties


1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4) is a synthetic small molecule (molecular formula C20H19N3O3S2; molecular weight 413.5 g/mol) comprising a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a thiophen-2-yl moiety. Its computed physicochemical descriptors include a predicted XLogP3-AA of 3.6, a topological polar surface area of 115 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound belongs to a broader class of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives that have been investigated as RORγt inverse agonists, exemplified by the advanced lead D4 [2]. However, no primary research publications, patents, or authoritative database entries reporting biological or pharmacological data for this specific compound have been identified at the time of this analysis.

Why Simple In-Class Substitution of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea Is Not Supported by Current Evidence


Without any published target-engagement, potency, selectivity, or pharmacokinetic data for 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, it is impossible to determine whether this compound can be substituted for any structural analog or in-class candidate in a scientific or industrial application. Structurally related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives, such as the RORγt inverse agonist D4 described in reference [1], demonstrate that even subtle modifications to the tetrahydroquinoline core and its substituents can dramatically alter oral bioavailability (D4: F = 48.1% in mice vs. GSK2981278: F = 6.2%), target potency, and in vivo efficacy. Consequently, assuming functional equivalence between this compound and other phenylsulfonyl-tetrahydroquinoline analogs is scientifically unsound and poses a procurement risk. Definitive differentiation requires head-to-head experimental comparison under identical assay conditions, which is currently absent from the literature.

Quantitative Evidence Guide for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea: No Available Head-to-Head or Standalone Activity Data


Defined Application Scenarios for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea Cannot Be Established from Current Evidence


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